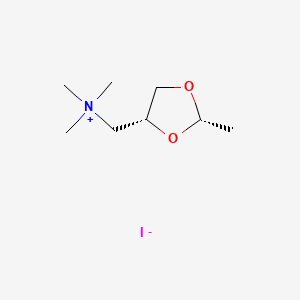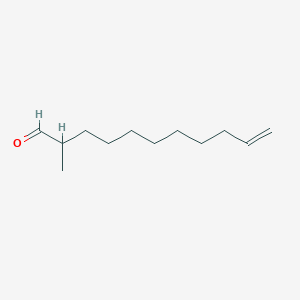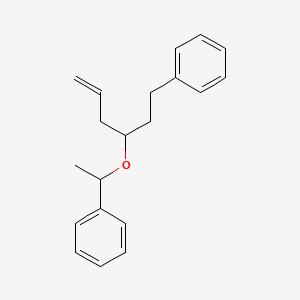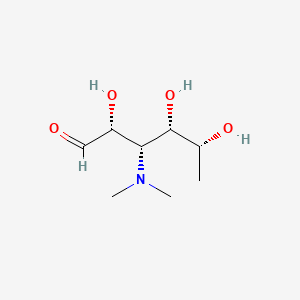
马来酸二乙酯
描述
Diethyl malate, also known as diethyl 2-hydroxybutanedioate, is an organic compound with the molecular formula C8H14O5. It is a diethyl ester of malic acid and appears as a colorless liquid with a fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
科学研究应用
Diethyl malate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of polymers and other industrial chemicals.
作用机制
Target of Action
Diethyl malate, also known as the diethyl ester of malonic acid, primarily targets thiol groups in various biological processes . It is a thiol-reactive α,β-unsaturated carbonyl compound .
Mode of Action
The mechanism of action of diethyl malate involves the disruption of disulfide bonds , leading to conformational changes in proteins and altering their activity . This interaction with its targets results in the depletion of glutathione (GSH) in exposed cells .
Result of Action
The primary molecular effect of diethyl malate’s action is the depletion of glutathione (GSH) in exposed cells . This can lead to significant changes in cellular redox status, potentially affecting various cellular processes.
生化分析
Biochemical Properties
Diethyl malate plays a significant role in biochemical reactions, particularly in the context of metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme fumarase, which catalyzes the reversible hydration of fumarate to malate. Diethyl malate can act as a substrate for fumarase, influencing the tricarboxylic acid (TCA) cycle. Additionally, diethyl malate interacts with glutathione, a crucial antioxidant in cells, affecting redox balance and cellular defense mechanisms .
Cellular Effects
Diethyl malate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, diethyl malate can deplete cellular glutathione levels, leading to oxidative stress and altered cell signaling. This compound also affects gene expression by modulating the activity of transcription factors involved in stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of diethyl malate involves its interactions with biomolecules at the molecular level. Diethyl malate binds to specific enzymes, such as fumarase, altering their activity and influencing metabolic flux. It can also inhibit or activate enzymes involved in redox reactions, impacting cellular redox balance. Furthermore, diethyl malate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl malate can change over time. The stability and degradation of diethyl malate are crucial factors that influence its long-term effects on cellular function. Studies have shown that diethyl malate can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to diethyl malate can result in adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of diethyl malate vary with different dosages in animal models. At low doses, diethyl malate can enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. It is essential to determine the optimal dosage to maximize the therapeutic potential of diethyl malate while minimizing toxicity .
Metabolic Pathways
Diethyl malate is involved in several metabolic pathways, including the TCA cycle and the malate-aspartate shuttle. It interacts with enzymes such as fumarase and malate dehydrogenase, influencing the conversion of fumarate to malate and vice versa. Diethyl malate also affects the levels of metabolites, such as NADH and ATP, by modulating the activity of key enzymes in these pathways. These interactions play a crucial role in maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of diethyl malate within cells and tissues are mediated by specific transporters and binding proteins. Diethyl malate can be transported across cellular membranes via dicarboxylate transporters, which facilitate its uptake and distribution. Once inside the cell, diethyl malate can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects. The localization and accumulation of diethyl malate are critical for its function and impact on cellular processes .
Subcellular Localization
Diethyl malate exhibits specific subcellular localization, which influences its activity and function. It can be targeted to various cellular compartments, such as the mitochondria and cytoplasm, through specific targeting signals and post-translational modifications. The subcellular localization of diethyl malate is essential for its role in metabolic pathways and cellular processes. For example, its presence in the mitochondria is crucial for its involvement in the TCA cycle and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl malate can be synthesized through the esterification of malic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malic acid and ethanol with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, diethyl malate is produced by reacting malic acid with ethanol under controlled conditions. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity diethyl malate.
化学反应分析
Types of Reactions: Diethyl malate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into malic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: Can be oxidized to form diethyl oxaloacetate.
Common Reagents and Conditions:
Esterification: Ethanol and sulfuric acid.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Esterification: Diethyl malate.
Hydrolysis: Malic acid and ethanol.
Oxidation: Diethyl oxaloacetate.
相似化合物的比较
Diethyl maleate: An ester of maleic acid, used in the synthesis of polymers and as a dienophile in Diels-Alder reactions.
Dimethyl malate: A similar ester of malic acid, used in similar applications but with different physical properties.
Diethyl fumarate: An ester of fumaric acid, used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness of Diethyl Malate: Diethyl malate is unique due to its specific ester structure and its role in various metabolic pathways. Its ability to participate in esterification and hydrolysis reactions makes it a versatile compound in both synthetic and biological applications. Additionally, its use in flavor and fragrance production highlights its importance in the food and cosmetic industries.
属性
IUPAC Name |
diethyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048081 | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; miscible in alcohol and oil | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.128 | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7554-12-3, 626-11-9, 7554-28-1 | |
| Record name | Diethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl L-malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diethyl malate has been shown to inhibit beta-lactamase class A from Bacillus licheniformis. [] It achieves this by binding to the enzyme's active site, causing earlier equilibrium and decreasing the fluctuation of Ser70, a crucial residue for enzyme activity. [] This interaction ultimately prevents the hydrolysis of the beta-lactam ring in antibiotics like benzyl penicillin, effectively reducing antibiotic resistance. []
ANone: While the provided abstracts do not contain spectroscopic data, diethyl malate's molecular formula is C8H14O5, and its molecular weight is 190.19 g/mol.
A: One study employed diethyl malate as an additive in poly(lactic acid) (PLA) films designed for controlled drug release. [] The addition of diethyl malate enhanced drug release, particularly when combined with diethyl tartrate, by increasing water uptake within the film and promoting the formation of open pores on its surface. []
ANone: The provided abstracts do not mention any catalytic properties of diethyl malate.
A: Yes, molecular docking studies have been conducted to predict the binding mode of diethyl malate and its analogs with the active site of beta-lactamase. [] Additionally, molecular dynamics (MD) simulations have been used to analyze the structural changes in beta-lactamase upon inhibitor binding, including diethyl malate. [] These simulations revealed that diethyl malate binding leads to earlier equilibrium of the enzyme and decreased fluctuation of Ser70. []
A: Research suggests that modifications to the ester groups of diethyl malate influence its ability to enhance drug release from PLA films. [] For instance, replacing the ethyl groups with methyl groups (dimethyl tartrate) resulted in a comparable enhancement of drug release, while longer alkyl chains (di-i-propyl and di-n-butyl esters) significantly diminished this effect. []
ANone: The provided abstracts do not contain information on the stability and formulation of diethyl malate specifically.
ANone: The provided abstracts do not contain information on SHE regulations specific to diethyl malate.
A: While the provided abstracts do not provide detailed PK/PD information, one study demonstrated the in vivo efficacy of diethyl malate against beta-lactamase. [] It successfully decreased the minimum inhibitory concentration (MIC) of benzyl penicillin against Bacillus licheniformis by sixteen-fold, confirming its ability to restore antibiotic susceptibility in vivo. []
A: In vitro studies have demonstrated that diethyl malate effectively inhibits beta-lactamase activity, leading to a decrease in the MIC of benzyl penicillin against Bacillus licheniformis. [] This inhibitory effect is directly correlated with the decreased MIC values observed. [] Additionally, in vivo studies have confirmed the efficacy of diethyl malate in reducing antibiotic resistance. []
ANone: The provided abstracts do not contain information on resistance and cross-resistance associated with diethyl malate.
ANone: The provided abstracts do not contain information on the toxicology and safety profile of diethyl malate.
ANone: While the provided abstracts do not offer a comprehensive historical context, research on diethyl malate, particularly its use as an additive and its biological activity, appears to be ongoing. Further research is necessary to fully elucidate its potential applications in various fields.
A: The research on diethyl malate spans multiple disciplines. For example, its use as an additive in PLA films for drug delivery highlights its relevance in material science and pharmaceutical research. [] Additionally, its ability to inhibit beta-lactamase showcases its potential in combating antibiotic resistance, bridging the fields of biochemistry, microbiology, and medicine. [] Further research might uncover more cross-disciplinary applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)
![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)







